Elgodipine
Overview
Description
Elgodipine is a second-generation dihydropyridine calcium antagonist. It is primarily used for its potent anti-ischaemic and haemodynamic effects, particularly in the treatment of chronic stable angina . As a calcium channel blocker, it helps in dilating blood vessels, thereby improving blood flow and reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elgodipine is synthesized through a multi-step process involving the reaction of various chemical intermediates.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Elgodipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the dihydropyridine core, altering its pharmacological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyridine derivatives with altered pharmacological profiles .
Scientific Research Applications
Elgodipine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms of action.
Biology: Research on this compound helps in understanding the role of calcium channels in cellular processes.
Mechanism of Action
Elgodipine exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The primary molecular targets are the L-type calcium channels, which play a crucial role in vascular tone regulation . By lowering systemic vascular resistance, this compound improves cardiac function and delays the onset of ischemic symptoms during physical exertion .
Comparison with Similar Compounds
Nicardipine: Another dihydropyridine calcium antagonist with similar vasodilatory properties but different pharmacokinetic profiles.
Amlodipine: Known for its long duration of action and use in treating hypertension and angina.
Nifedipine: One of the earliest dihydropyridine calcium antagonists, widely used for its potent vasodilatory effects.
Uniqueness of Elgodipine: this compound is unique due to its potent anti-ischaemic properties and its ability to increase coronary blood flow without causing significant reflex tachycardia or myocardial oxygen consumption. This makes it particularly suitable for patients with chronic stable angina, as it provides effective symptom relief with minimal side effects .
Properties
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRIPYHIFXGCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922957 | |
Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-55-7 | |
Record name | Elgodipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELGODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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